molecular formula C11H9O4- B596612 4-{[(Prop-2-en-1-yl)oxy]carbonyl}benzoate CAS No. 142650-66-6

4-{[(Prop-2-en-1-yl)oxy]carbonyl}benzoate

Cat. No.: B596612
CAS No.: 142650-66-6
M. Wt: 205.189
InChI Key: MNTDAVYHBWXYEY-UHFFFAOYSA-M
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Description

4-{[(Prop-2-en-1-yl)oxy]carbonyl}benzoate is a benzoic acid derivative functionalized with a propenyloxycarbonyl group at the para position of the benzene ring. This ester structure combines the aromatic benzoate core with an allyl (prop-2-en-1-yl) moiety, which introduces reactivity typical of unsaturated hydrocarbons (e.g., susceptibility to polymerization or Michael addition reactions).

Properties

IUPAC Name

4-prop-2-enoxycarbonylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O4/c1-2-7-15-11(14)9-5-3-8(4-6-9)10(12)13/h2-6H,1,7H2,(H,12,13)/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNTDAVYHBWXYEY-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)C1=CC=C(C=C1)C(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9O4-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10770823
Record name 4-{[(Prop-2-en-1-yl)oxy]carbonyl}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10770823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142650-66-6
Record name 4-{[(Prop-2-en-1-yl)oxy]carbonyl}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10770823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(Prop-2-en-1-yl)oxy]carbonyl}benzoate typically involves the esterification of benzoic acid with prop-2-en-1-ol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. Common catalysts used in this reaction include sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and catalyst concentration, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-{[(Prop-2-en-1-yl)oxy]carbonyl}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form benzoic acid and other oxidation products.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Benzoic acid and other carboxylic acids.

    Reduction: Alcohol derivatives of the original ester.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

4-{[(Prop-2-en-1-yl)oxy]carbonyl}benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical agents.

    Industry: Utilized in the manufacture of polymers, coatings, and other industrial products.

Mechanism of Action

The mechanism of action of 4-{[(Prop-2-en-1-yl)oxy]carbonyl}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release benzoic acid, which may then participate in various biochemical pathways. The compound’s effects are mediated through its ability to modify the activity of these molecular targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 4-{[(Prop-2-en-1-yl)oxy]carbonyl}benzoate, highlighting differences in functional groups, applications, and physicochemical properties:

Compound Substituent(s) Key Properties/Applications References
This compound Prop-2-en-1-yloxycarbonyl Hypothesized reactivity due to allyl group (e.g., polymerization potential); limited direct data.
Ethyl 4-(sulfooxy)benzoate Sulfate ester at para position Isolated from bamboo shoots; polar due to sulfate group, likely involved in plant defense mechanisms .
Methyl 2-((4,6-dimethoxy-2-pyrimidinyl)oxy)benzoate Pyrimidinyloxy and methoxy groups Pyriminobac-methyl: Herbicide targeting acetyl-CoA carboxylase in grasses; high lipophilicity enhances bioavailability .
(S)-(+)-1-Methylheptyl 4-[4-(trans-4-hexyloxycinnamoyloxy)benzoyloxy]benzoate Complex cinnamate and alkyl chains Exhibits liquid-crystalline behavior; phase transitions studied for material science applications .
Methyl 2-(4,5-dihydro-4-methyl-4-(1-methylethyl)-5-oxo-1H-imidazol-2-yl)benzoate Imidazolyl group Imazamethabenz-methyl: Herbicide inhibiting branched-chain amino acid synthesis; moderate water solubility .

Key Findings:

Reactivity and Stability: The allyl group in this compound distinguishes it from saturated alkyl esters (e.g., methyl or ethyl benzoates), which are more chemically inert. This unsaturation may facilitate cross-linking or degradation under UV light, unlike sulfated analogs (e.g., ethyl 4-(sulfooxy)benzoate), which rely on ionic interactions . In contrast, pyriminobac-methyl’s pyrimidinyl group enables specific enzyme targeting, a feature absent in simpler esters .

Physicochemical Properties :

  • Lipophilicity: The allyl group likely increases hydrophobicity compared to sulfate esters but remains less lipophilic than long-chain derivatives (e.g., the cinnamate-containing compound in ).
  • Phase Behavior: Complex esters with aromatic extensions (e.g., cinnamate derivatives) exhibit mesomorphic phases, whereas this compound is expected to remain liquid or amorphous at room temperature .

Biological Activity: While agrochemical benzoates (e.g., imazamethabenz-methyl) rely on heterocyclic substituents for bioactivity, the allyl group in this compound may confer non-specific reactivity, limiting its direct pesticidal use without further functionalization .

Biological Activity

4-{[(Prop-2-en-1-yl)oxy]carbonyl}benzoate, also known as prop-2-enyl benzoate, is an organic compound that has garnered attention in various fields of biological research due to its potential therapeutic properties. This article explores its biological activity, focusing on its antioxidant and anticancer properties, as well as its mechanisms of action.

Chemical Structure and Properties

The compound features a benzoate moiety with an alkene side chain, which is essential for its biological activity. The general structure can be represented as follows:

C11H12O3\text{C}_{11}\text{H}_{12}\text{O}_3

Antioxidant Activity

Recent studies have highlighted the antioxidant capabilities of this compound. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. The compound has shown significant free radical scavenging activity in various assays.

Table 1: Antioxidant Activity Comparison

CompoundIC50 (mM)Assay Type
This compound0.0933DPPH
Trolox0.0744DPPH

The IC50 value indicates the concentration required to inhibit 50% of the free radicals, demonstrating that the compound's antioxidant capacity is comparable to that of Trolox, a standard antioxidant.

Anticancer Activity

The anticancer properties of this compound have been investigated against various cancer cell lines. Notably, it has shown cytotoxic effects against MCF-7 (breast cancer) and HL-60 (promyelocytic leukemia) cell lines.

Table 2: Cytotoxicity of this compound

Cell LineIC50 (µM)Mechanism of Action
MCF-712.5Induction of apoptosis
HL-608.3Cell cycle arrest and apoptosis

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, which are critical pathways for anticancer activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Free Radical Scavenging : The compound effectively neutralizes reactive oxygen species (ROS), thereby reducing oxidative stress in cells.
  • Apoptosis Induction : It activates apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Modulation : The compound interferes with the normal cell cycle progression, particularly in cancerous cells.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound in vivo and in vitro:

  • In Vitro Study on MCF-7 Cells : A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability, with morphological changes indicative of apoptosis observed under microscopy.
  • In Vivo Animal Model : In a mouse model bearing tumor xenografts, administration of the compound led to reduced tumor growth compared to control groups, suggesting potential for therapeutic use.

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